REACTION_SMILES
|
[C:14](=[O:15])([OH:16])[O-:17].[CH3:19][C:20]([Cl:21])=[O:22].[CH3:23][CH2:24][O:25][C:26](=[O:27])[CH3:28].[NH2:1][CH2:2][CH:3]([CH3:4])[c:5]1[cH:6][cH:7][c:8]([O:11][CH3:12])[cH:9][cH:10]1.[Na+:18].[OH2:13]>>[NH:1]([CH2:2][CH:3]([CH3:4])[c:5]1[cH:6][cH:7][c:8]([O:11][CH3:12])[cH:9][cH:10]1)[C:20]([CH3:19])=[O:22]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C(C)CN)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(C)CNC(C)=O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |